![molecular formula C18H17BrClN3O2 B4196701 N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide](/img/structure/B4196701.png)
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide
Overview
Description
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized through a multistep process. The compound has shown promising results in various studies, making it a potential candidate for future research.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide has been shown to have a range of biochemical and physiological effects. In studies, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have a positive effect on certain proteins in the body, which may have implications for the development of new drugs.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide in lab experiments is its potential as a new drug candidate. Additionally, the compound has been shown to have a range of effects that may be useful in various studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new drugs. Additionally, research could be done to better understand the compound's mechanism of action, which may lead to the development of new treatments for various diseases. Finally, studies could be done to investigate the potential of this compound in other areas of scientific research.
Scientific Research Applications
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide has a wide range of potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, it has been used in studies investigating the role of certain proteins in the body.
properties
IUPAC Name |
N-(6-bromo-1,3-diethyl-2-oxobenzimidazol-5-yl)-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O2/c1-3-22-15-9-12(19)14(10-16(15)23(4-2)18(22)25)21-17(24)11-7-5-6-8-13(11)20/h5-10H,3-4H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCZUHNASTWWKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3Cl)Br)N(C1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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